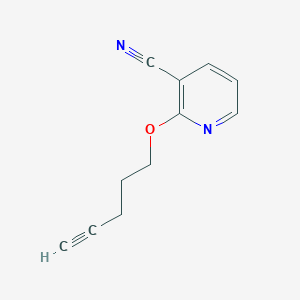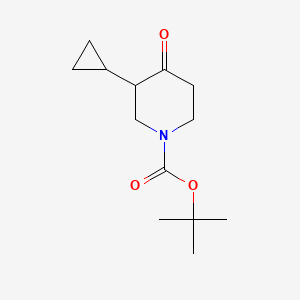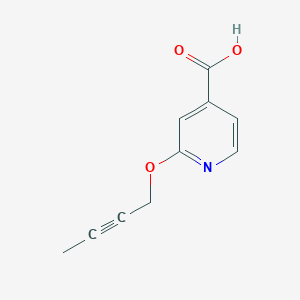![molecular formula C13H18ClNO2 B1411071 Acide 2-[2-(pipéridin-1-yl)phényl]acétique chlorhydrate CAS No. 2206607-46-5](/img/structure/B1411071.png)
Acide 2-[2-(pipéridin-1-yl)phényl]acétique chlorhydrate
Vue d'ensemble
Description
“2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride” is a chemical compound that is structurally similar to known stimulants . It is used for research and forensic applications . It is also a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of “2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride” involves a series of reactions. In one study, a series of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
The chemical reactions involving “2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride” are complex and involve several steps. For example, in one study, a series of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Applications De Recherche Scientifique
Analyse complète des applications de l'acide 2-[2-(pipéridin-1-yl)phényl]acétique chlorhydrate
Agent anticancéreux : Les dérivés de pipéridine, y compris notre composé d'intérêt, ont montré un potentiel en tant qu'agents anticancéreux. Des études de relation structure-activité indiquent que certaines liaisons sont cruciales pour leur effet inhibiteur sur la croissance des cellules cancéreuses .
Agent antimicrobien : Ces composés sont également utilisés pour leurs propriétés antimicrobiennes, offrant une base pour le développement de nouveaux médicaments pour lutter contre diverses infections bactériennes .
Propriétés analgésiques : Les propriétés analgésiques des dérivés de pipéridine en font des candidats pour le développement de médicaments antidouleur, ciblant des voies de la douleur spécifiques avec moins d'effets secondaires .
Agent anti-inflammatoire : Leurs effets anti-inflammatoires sont importants pour les affections où l'inflammation est une préoccupation majeure, offrant une voie vers des traitements plus ciblés et plus efficaces .
Médicament antipsychotique : Les dérivés de pipéridine servent de composants essentiels dans les médicaments antipsychotiques, aidant à gérer les symptômes des troubles psychiatriques .
Organocatalyse : Dans le domaine de la chimie, ces composés sont utilisés en organocatalyse, en combinaison avec d'autres catalyseurs pour obtenir des pipéridines protégées enrichies en énantiomères, qui sont précieuses dans diverses synthèses chimiques .
Réactions multi-composants (RMC) : Elles jouent un rôle dans les RMC, qui sont des outils efficaces et écologiques pour la synthèse de médicaments, contribuant au développement de médicaments ayant des propriétés antibactériennes, antivirales et anticancéreuses .
Développement de cholinolytiques : Certains dérivés de pipéridine sont des cholinolytiques efficaces, substances qui inhibent l'action de l'acétylcholine dans le système nerveux central et sont utilisées pour traiter des affections comme la maladie de Parkinson .
Orientations Futures
The future directions for “2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride” could involve further studies on its synthesis and biological properties. For example, one study found that a compound with a similar structure showed significant role against tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation . Another study suggested that the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .
Mécanisme D'action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological effects .
Mode of Action
It’s suggested that piperidine derivatives may undergo a series of successive protonations, with the product configuration determined by the stereoselective enamine protonation .
Result of Action
Some piperidine derivatives have been reported to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .
Analyse Biochimique
Biochemical Properties
2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of 2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic activities . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in cumulative effects on cellular processes, which need to be carefully monitored in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activities or modulating signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Understanding the dosage threshold is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. For instance, the compound may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . Understanding these transport mechanisms is important for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects at the cellular level and for identifying potential targets for therapeutic intervention.
Propriétés
IUPAC Name |
2-(2-piperidin-1-ylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h2-3,6-7H,1,4-5,8-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRZFXDEEHOGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)








![5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1411003.png)


